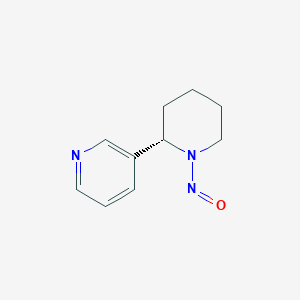

(R,s)-n-nitrosoanabasine

Description

BenchChem offers high-quality (R,s)-n-nitrosoanabasine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,s)-n-nitrosoanabasine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S)-1-nitrosopiperidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYPVKMROLGXJI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@@H](C1)C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031248 | |

| Record name | (S)-3-(1-Nitroso-2-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-64-8 | |

| Record name | N′-Nitrosoanabasine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosoanabasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-(1-Nitroso-2-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1133-64-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOANABASINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37X858NS29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of N-Nitrosoanabasine

An In-depth Technical Guide to the Biosynthesis of N-Nitrosoanabasine in Tobacco Plants

N-nitrosoanabasine (NAB) is a member of the tobacco-specific nitrosamines (TSNAs), a group of potent carcinogenic compounds found in tobacco products.[1] The formation of these compounds is a critical area of study for researchers in public health, oncology, and the tobacco industry, as they are implicated in cancers of the esophagus, pancreas, and oral cavity. NAB is formed through the nitrosation of the minor tobacco alkaloid, anabasine.[2][3] Understanding the biosynthetic pathway of NAB is paramount for developing strategies to mitigate its presence in tobacco products. This guide provides a comprehensive technical overview of the core biosynthetic process, the key influencing factors, and the analytical methodologies used to study its formation.

Part 1: The Core Biosynthetic Pathway

The formation of N-nitrosoanabasine is not a direct enzymatic synthesis in the traditional sense but rather a chemical reaction between a specific alkaloid precursor and a nitrosating agent within the tobacco leaf matrix. This process is heavily influenced by both plant physiology and post-harvest processing.

The Alkaloid Precursor: Anabasine

Anabasine is a pyridine alkaloid found in Nicotiana species.[4] While it is considered a minor alkaloid compared to nicotine, its presence is the absolute prerequisite for the formation of NAB.[2] The concentration of anabasine in the tobacco leaf is a primary determinant of the potential yield of NAB. Anabasine levels are subject to significant genetic variation among different tobacco cultivars and can be influenced by agronomic practices and the stalk position of the leaf.[5]

The Nitrosating Agent: The Journey from Nitrate to Nitrite

The critical nitrosating agents responsible for converting anabasine to NAB are derived from nitrate (NO₃⁻) that accumulates in the tobacco leaf.[6][7]

-

Nitrate Accumulation: Tobacco plants absorb nitrate from the soil, a process influenced by the application of nitrate-containing fertilizers.[8] While much of this nitrate is assimilated and converted to ammonium for incorporation into essential biomolecules, a significant pool of unassimilated nitrate is transported to the leaves and stored in the vacuoles.[9][10] Burley tobacco is known to accumulate particularly high levels of nitrate.[7]

-

Microbial Reduction to Nitrite: The conversion of stored nitrate to nitrite (NO₂⁻) is the rate-limiting step in TSNA formation and occurs predominantly during the post-harvest curing process.[6][8] This reduction is primarily facilitated by denitrifying bacteria present on the surface of the tobacco leaves.[9][10] During the slow, high-humidity conditions of air-curing, these microbial populations proliferate, actively converting nitrate to nitrite.[8][11]

-

Formation of Nitrosating Species: In the acidic environment of the curing leaf, nitrite is protonated to form nitrous acid (HNO₂). Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), a powerful nitrosating agent that readily reacts with the secondary amine group of anabasine.[8] Other nitrogen oxides (NOx) can also serve as nitrosating agents, particularly in flue-cured and fire-cured tobacco where combustion gases are present.[6][12]

The Nitrosation Reaction

The final step is the chemical nitrosation of anabasine. The nitrosating agent (e.g., N₂O₃) attacks the secondary amine nitrogen of the piperidine ring of anabasine, leading to the formation of N-nitrosoanabasine. This is a classic electrophilic substitution reaction.

Part 2: Factors Influencing NAB Biosynthesis

The final concentration of NAB in a tobacco product is not static but is the result of a complex interplay of genetic, agricultural, and processing factors.

Genetic and Agricultural Practices

-

Tobacco Variety: Different tobacco types have inherently different capacities for alkaloid and nitrate accumulation. Burley tobacco, for instance, generally has higher levels of nitrate and its curing process favors TSNA formation compared to Oriental tobaccos.[12] Genetic engineering efforts have targeted genes involved in alkaloid metabolism, such as nicotine N-demethylase, to reduce the precursors for other TSNAs, demonstrating the potential for genetic control.[13]

-

Fertilization: The use of nitrate-rich fertilizers directly increases the substrate pool for nitrosating agents, leading to higher TSNA levels post-curing.[8]

Curing and Storage Conditions

Curing is the most critical stage for TSNA formation.[9][10]

-

Air-Curing: Used for Burley tobacco, this slow drying process (weeks) under ambient or slightly elevated temperature and humidity creates an ideal environment for the microbial reduction of nitrate to nitrite, resulting in significantly higher TSNA levels.[11][12]

-

Flue-Curing: Used for Bright tobacco, this process involves high heat over a shorter period (days). While the rapid drying inhibits microbial activity, the combustion gases from heating sources can introduce nitrogen oxides (NOx) that act as nitrosating agents.[12]

-

Storage: Post-curing storage under warm and humid conditions can lead to further increases in TSNA levels as residual precursors continue to react.[6]

The following table summarizes the relative levels of anabasine and NAB found in different tobacco types.

| Tobacco Type | Curing Method | Typical Anabasine Level (µg/g) | Typical NAB Level (ng/g) | Primary Nitrosation Driver |

| Burley | Air-Cured | High | High | Microbial Nitrite Production[12] |

| Bright | Flue-Cured | Moderate | Moderate | Combustion NOx / Nitrite[12] |

| Oriental | Sun-Cured | Low | Low | Lower Precursors[12] |

| Note: Levels are generalized and can vary significantly based on specific cultivar, crop year, and agricultural practices. |

Part 3: Experimental Methodologies

Investigating the biosynthesis of NAB requires robust analytical techniques to accurately quantify the analyte and its precursors, as well as specialized methods to elucidate the pathway itself.

Quantification of NAB in Tobacco

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of NAB.[14] The methodology provides a self-validating system through the use of stable isotope-labeled internal standards.

-

Sample Preparation:

-

Accurately weigh approximately 0.75 g of homogenized tobacco into a 100 mL glass extraction vessel.[14]

-

Fortify the sample by adding a known quantity (e.g., 300 µL) of an internal standard solution containing deuterated N-nitrosoanabasine (NAB-d4). The internal standard corrects for analyte loss during sample processing and for matrix-induced ionization suppression/enhancement.

-

Add 30 mL of an extraction solvent, typically 100 mM aqueous ammonium acetate solution.[14]

-

-

Extraction:

-

Place the vessel on a wrist-action shaker and extract for 30 minutes to ensure efficient transfer of the analyte from the solid matrix to the liquid phase.[14]

-

Filter the extract to remove particulate matter.

-

-

Sample Clean-up (Optional but Recommended):

-

For complex matrices, Solid Phase Extraction (SPE) may be employed. A mixed-mode cation exchange polymer can be effective for isolating TSNAs while removing interfering compounds like nicotine.[15]

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the filtered extract onto a UPLC/HPLC system equipped with a C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium acetate in water) and an organic component (e.g., 0.1% acetic acid in methanol) to achieve chromatographic separation of NAB from other alkaloids and isomers.[16]

-

Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for detection. Monitor the specific precursor-to-product ion transition for NAB (e.g., m/z 192 -> 162) and its deuterated internal standard (e.g., m/z 196 -> 166). The specificity of MRM provides high confidence in analyte identification and quantification.

-

Elucidating the Pathway with Stable Isotope Labeling

To unequivocally prove the biosynthetic origin of the nitrogen atom in NAB, a stable isotope labeling study can be designed.[17][18] This involves introducing a labeled precursor into the biological system and tracking its incorporation into the final product.

-

Plant Growth: Cultivate tobacco plants (e.g., a high-nitrate accumulating Burley variety) in a hydroponic system or in soil where the sole nitrogen source is a ¹⁵N-labeled fertilizer, such as ¹⁵N-potassium nitrate (K¹⁵NO₃).

-

Harvesting and Curing: Harvest the mature leaves and subject them to a standard air-curing protocol that is known to promote TSNA formation.

-

Extraction and Analysis: Extract the alkaloids and nitrosamines from the cured leaves using the protocol described in section 3.1.

-

Mass Spectrometry Analysis: Analyze the extract using high-resolution LC-MS.

-

Expected Outcome: The mass spectrum of anabasine should show no mass shift, as it does not incorporate the labeled nitrogen during its own biosynthesis in this experimental design. However, the mass spectrum of NAB should exhibit a mass shift of +1 atomic mass unit (amu), corresponding to the incorporation of one ¹⁵N atom. This would confirm that the nitroso group on NAB is directly derived from the nitrate supplied to the plant.

-

Conclusion

The biosynthesis of N-nitrosoanabasine in tobacco is a complex chemico-biological process hinged on the availability of its alkaloid precursor, anabasine, and the generation of nitrosating agents from nitrate. The process is profoundly influenced by microbial activity during the curing phase, making post-harvest handling a critical control point. For professionals in research and drug development, understanding this pathway is not merely an academic exercise. It provides the foundational knowledge required to develop and validate harm-reduction strategies, whether through genetic modification of tobacco plants, alteration of agricultural practices, or innovation in curing and processing technologies. The analytical methods outlined herein provide the essential tools to measure the impact of such interventions, ensuring that efforts to create safer products are grounded in rigorous, verifiable data.

References

- An update on the formation in tobacco, toxicity and carcinogenicity of Nʹ-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PMC - NIH. (n.d.).

- Tobacco‐specific nitrosamines – Determination of N‐nitrosoanabasine, N‐nitrosoanatabine, N‐nitrosonornicotine and 4‐(methylnitrosamino)‐1‐(3‐pyridyl)‐1‐butanol in urine by LC‐MS/MS [Biomonitoring methods, 2019] - ResearchGate. (n.d.).

- Recent highlights in biosynthesis research using stable isotopes - PMC - PubMed Central. (2015, December 9).

- UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology. (n.d.).

- Exposure Data - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI. (n.d.).

- Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013-2014 - PubMed. (2022, August 8).

- (PDF) Nitrate and Nitrite Promote Formation of Tobacco-Specific Nitrosamines via Nitrogen Oxides Intermediates during Postcured Storage under Warm Temperature - ResearchGate. (2017, March 7).

- Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca. (2023, October 25). Government of Canada.

- CLCNt2 Mediates Nitrate Content in Tobacco Leaf, Impacting the Production of Tobacco-Specific Nitrosamines in Cured Leaves - Frontiers. (2022, February 15). Frontiers.

- CLCNt2 Mediates Nitrate Content in Tobacco Leaf, Impacting the Production of Tobacco-Specific Nitrosamines in Cured Leaves - PMC - NIH. (2022, February 16).

- Alkaloid (nicotine, nornicotine, anatabine, and anabasine; A) and TSNA... - ResearchGate. (n.d.).

- (±)-anabasine 2-(3-pyridinyl)piperidine - The Good Scents Company. (n.d.). The Good Scents Company.

- Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014 - MDPI. (2022, August 8). MDPI.

- US20140076339A1 - METHODS OF REDUCING TOBACCO-SPECIFIC NITROSAMINES (TSNAs) AND/OR IMPROVING LEAF QUALITY IN TOBACCO - Google Patents. (n.d.).

- Showing metabocard for N'-nitrosoanabasine (HMDB0041939) - Human Metabolome Database. (n.d.).

- Stable isotope-labeling studies in metabolomics: New insights into structure and dynamics of metabolic networks | Request PDF - ResearchGate. (2025, August 7).

- Genetic engineering of Nicotiana tabacum for reduced nornicotine content - PubMed. (2006, November 29).

- A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats - PubMed. (1975, October).

- Genetic variation in alkaloid accumulation in leaves of Nicotiana - PMC - NIH. (n.d.).

Sources

- 1. A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013-2014 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (±)-anabasine, 13078-04-1 [thegoodscentscompany.com]

- 5. Genetic variation in alkaloid accumulation in leaves of Nicotiana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An update on the formation in tobacco, toxicity and carcinogenicity of Nʹ-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | CLCNt2 Mediates Nitrate Content in Tobacco Leaf, Impacting the Production of Tobacco-Specific Nitrosamines in Cured Leaves [frontiersin.org]

- 10. CLCNt2 Mediates Nitrate Content in Tobacco Leaf, Impacting the Production of Tobacco-Specific Nitrosamines in Cured Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20140076339A1 - METHODS OF REDUCING TOBACCO-SPECIFIC NITROSAMINES (TSNAs) AND/OR IMPROVING LEAF QUALITY IN TOBACCO - Google Patents [patents.google.com]

- 12. Exposure Data - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Genetic engineering of Nicotiana tabacum for reduced nornicotine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]

- 15. researchgate.net [researchgate.net]

- 16. lcms.cz [lcms.cz]

- 17. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Degradation Pathways of N-Nitrosoanabasine

For distribution to: Researchers, scientists, and drug development professionals

Abstract

N-nitrosoanabasine (NAB), a tobacco-specific nitrosamine (TSNA), is a potent carcinogen of significant environmental concern due to its presence in tobacco products and its potential to contaminate soil and water systems. Understanding its fate and transport in the environment is critical for assessing its risk and developing remediation strategies. This technical guide provides a comprehensive overview of the principal degradation pathways of NAB under environmental conditions, including photodegradation, microbial degradation, and chemical hydrolysis. Drawing upon established principles of nitrosamine chemistry and metabolism, this document synthesizes the current understanding of NAB's environmental transformation, identifies key degradation products, and discusses the influence of environmental factors such as pH, temperature, and microbial activity. Detailed experimental protocols for studying these degradation pathways are also provided to facilitate further research in this critical area.

Introduction to N-Nitrosoanabasine (NAB) and its Environmental Significance

N-nitrosoanabasine is a member of the tobacco-specific nitrosamine (TSNA) family, a group of carcinogens formed from the nitrosation of tobacco alkaloids during the curing and processing of tobacco.[1] Structurally, NAB is characterized by a nitroso group attached to the nitrogen of the piperidine ring of anabasine. Its presence in tobacco smoke and smokeless tobacco products leads to human exposure and associated health risks.[2][3] Beyond direct exposure, the disposal of tobacco-related waste and the excretion of NAB and its metabolites can introduce this compound into terrestrial and aquatic environments.[4] The environmental persistence and potential for bioaccumulation of TSNAs necessitate a thorough understanding of their degradation pathways.[5]

This guide will explore the three primary routes of NAB degradation in the environment:

-

Photodegradation: The breakdown of NAB by sunlight in aqueous environments.

-

Microbial Degradation: The transformation of NAB by microorganisms in soil and water.

-

Chemical Degradation (Hydrolysis): The breakdown of NAB through reactions with water, influenced by pH and temperature.

Photodegradation of N-Nitrosoanabasine

The absorption of ultraviolet (UV) radiation from sunlight is a primary mechanism for the degradation of many organic pollutants in surface waters. For nitrosamines, UV photolysis can lead to the cleavage of the N-N bond, initiating a cascade of reactions.[6][7]

Mechanistic Overview

The photodegradation of nitrosamines like N-nitrosodimethylamine (NDMA) has been shown to proceed via cleavage of the N-N bond upon absorption of UV light.[6][8] This process can be influenced by the presence of dissolved oxygen and the pH of the solution.[8] For NAB, a similar mechanism is anticipated, leading to the formation of anabasine and a nitroso radical. The subsequent reactions of these intermediates will determine the final degradation products.

Figure 1: Proposed photodegradation pathway of N-Nitrosoanabasine.

Influencing Factors

Several environmental factors can significantly impact the rate and extent of NAB photodegradation:

-

pH: The pH of the aqueous solution can affect the quantum yield of nitrosamine photolysis. For NDMA, degradation is generally more efficient in acidic and neutral solutions compared to alkaline conditions.[8]

-

Dissolved Oxygen: The presence of dissolved oxygen can enhance the photodegradation of nitrosamines by participating in secondary reactions with the generated radicals.[8]

-

Natural Organic Matter (NOM): Humic and fulvic acids, components of NOM, can act as photosensitizers, potentially accelerating degradation. Conversely, they can also act as light screens, inhibiting photodegradation by reducing the penetration of UV radiation.[8]

Experimental Protocol: Photodegradation Kinetics of NAB

This protocol outlines a laboratory experiment to determine the photodegradation kinetics of NAB in an aqueous solution.

Objective: To determine the pseudo-first-order rate constant and half-life of NAB photodegradation under simulated solar irradiation.

Materials:

-

N-Nitrosoanabasine analytical standard

-

Quartz tubes

-

Solar simulator with a UV lamp (e.g., low-pressure mercury lamp)[8]

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

-

pH meter and buffers

-

Deionized water

Methodology:

-

Solution Preparation: Prepare a stock solution of NAB in a suitable solvent (e.g., methanol) and spike it into deionized water to achieve a desired initial concentration (e.g., 1 mg/L). Adjust the pH of the solution to a desired level (e.g., 7.0).

-

Irradiation: Fill quartz tubes with the NAB solution. Place the tubes in the solar simulator. Withdraw samples at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes). A dark control (tubes wrapped in aluminum foil) should be run in parallel to account for any degradation not due to light.

-

Sample Analysis: Immediately analyze the collected samples for the concentration of NAB using a validated HPLC method.

-

Data Analysis: Plot the natural logarithm of the NAB concentration versus time. The pseudo-first-order rate constant (k) is the negative of the slope of the linear regression. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2)/k.

Microbial Degradation of N-Nitrosoanabasine

Microbial transformation is a critical process in the environmental fate of many organic contaminants, including nitrosamines.[9][10] In soil and sediment, diverse microbial communities can utilize organic compounds as carbon and nitrogen sources, leading to their degradation.[11][12]

Mechanistic Overview

The microbial degradation of nitrosamines often involves initial oxidative steps catalyzed by monooxygenase or dioxygenase enzymes.[13] For NDMA, biodegradation has been observed under both aerobic and anaerobic conditions, leading to mineralization to CO₂ and CH₄.[9] The proposed pathway for the biotransformation of NDMA by Pseudomonas mendocina KR1 involves the oxidation of the nitrosamine to N-nitrodimethylamine (NTDMA), which is further metabolized to N-nitromethylamine and formaldehyde.[13][14] A minor pathway involving α-hydroxylation has also been suggested.[14] Given the structural similarities, it is plausible that NAB undergoes similar enzymatic attacks, likely at the carbon atoms adjacent to the nitroso group.

Figure 2: Conceptual pathway for the microbial degradation of N-Nitrosoanabasine.

Influencing Factors

The efficiency of microbial degradation of NAB is dependent on various environmental parameters:

-

Microbial Population: The presence of microbial communities with the appropriate enzymatic machinery is crucial. Environments with a history of contamination may harbor adapted microorganisms capable of degrading specific pollutants.[15][16]

-

Nutrient Availability: The availability of other carbon and nitrogen sources can influence the degradation rate. In some cases, the presence of an alternative carbon source can reduce the degradation of the target compound.[10]

-

Soil/Sediment Properties: Soil type, organic matter content, pH, and moisture content all play a role in microbial activity and, consequently, the degradation of NAB.[11]

-

Oxygen Availability: Whether the environment is aerobic or anaerobic will determine the active microbial populations and the specific degradation pathways.[9]

Experimental Protocol: Soil Microcosm Study of NAB Biodegradation

This protocol describes a laboratory experiment to assess the biodegradation of NAB in a soil matrix.

Objective: To determine the rate of NAB biodegradation in soil and identify potential degradation products.

Materials:

-

N-Nitrosoanabasine analytical standard

-

¹⁴C-labeled N-Nitrosoanabasine (optional, for mineralization studies)

-

Representative soil sample, sieved

-

Microcosm vessels (e.g., serum bottles with septa)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) for analysis of NAB and its metabolites

-

CO₂ trap (for mineralization studies)

Methodology:

-

Microcosm Setup: Add a known weight of soil to each microcosm vessel. Add a solution of NAB to achieve the desired initial concentration. If using ¹⁴C-NAB, add a known amount of radioactivity. Adjust the soil moisture to an optimal level (e.g., 60% of water holding capacity).

-

Incubation: Seal the microcosms and incubate them in the dark at a constant temperature (e.g., 25°C). Include sterile controls (e.g., autoclaved soil) to distinguish between biotic and abiotic degradation.

-

Sampling: At regular intervals, sacrifice replicate microcosms. Extract the soil with a suitable solvent (e.g., acetonitrile).

-

Analysis: Analyze the soil extracts for the concentration of NAB and potential degradation products using GC-MS or LC-MS/MS.[17] For mineralization studies, analyze the CO₂ trap for ¹⁴CO₂.

-

Data Analysis: Plot the concentration of NAB over time to determine the degradation rate. Identify and quantify any major degradation products.

Chemical Degradation (Hydrolysis) of N-Nitrosoanabasine

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of nitrosamines to hydrolysis is highly dependent on the pH of the solution.

Mechanistic Overview

The hydrolysis of nitrosamines can be catalyzed by both acids and bases. The stability of the N-N bond is influenced by the electronic properties of the substituents on the amine nitrogen. For many organic compounds, the degradation kinetics in aqueous solutions follow first-order or pseudo-first-order models.[18][19][20] The degradation rate is often presented as a pH-rate profile, which shows the stability of the compound across a range of pH values.[21]

Influencing Factors

-

pH: This is the most critical factor influencing the rate of hydrolysis. Some compounds are more stable in acidic conditions, while others are more stable in neutral or alkaline conditions.[18][19][21]

-

Temperature: As with most chemical reactions, the rate of hydrolysis generally increases with temperature.[21]

-

Buffer Catalysis: The components of buffer solutions can sometimes directly participate in the hydrolysis reaction, affecting the degradation rate.

Experimental Protocol: NAB Stability Study in Aqueous Solutions

This protocol details an experiment to evaluate the stability of NAB across a range of pH values.

Objective: To determine the pH-rate profile for the degradation of NAB in aqueous solutions.

Materials:

-

N-Nitrosoanabasine analytical standard

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 10)

-

Constant temperature incubator or water bath

-

HPLC system with a suitable detector

-

Vials

Methodology:

-

Solution Preparation: Prepare a stock solution of NAB. Dilute the stock solution into each buffer to the desired final concentration.

-

Incubation: Place the vials containing the buffered NAB solutions in a constant temperature incubator (e.g., 40°C).

-

Sampling: At various time points, remove a vial from each pH series for analysis.

-

Analysis: Analyze the samples for the remaining concentration of NAB using HPLC.

-

Data Analysis: For each pH, determine the degradation rate constant as described in the photodegradation protocol. Plot the logarithm of the rate constant versus pH to generate the pH-rate profile.

Summary of Degradation Pathways and Products

The environmental degradation of N-nitrosoanabasine is a complex process involving multiple pathways. While direct experimental data for NAB is limited, analogies with other nitrosamines, particularly NDMA, provide a strong basis for predicting its behavior.

| Degradation Pathway | Primary Mechanism | Anticipated Major Products | Key Influencing Factors |

| Photodegradation | Cleavage of the N-N bond by UV radiation | Anabasine, Nitrite, Nitrate | pH, Dissolved Oxygen, Natural Organic Matter |

| Microbial Degradation | Enzymatic oxidation (e.g., α-hydroxylation) | Hydroxylated intermediates, Ring-opened products, CO₂, H₂O | Microbial community composition, Nutrient availability, Soil/sediment properties, Oxygen |

| Chemical Hydrolysis | Acid or base-catalyzed cleavage | Anabasine, Nitrous acid | pH, Temperature |

Conclusion and Future Research Directions

N-nitrosoanabasine is an environmental contaminant of concern due to its carcinogenicity and its introduction into the environment through tobacco-related activities. This guide has outlined the principal abiotic and biotic pathways that contribute to its degradation. Photodegradation in surface waters, microbial transformation in soil and sediment, and chemical hydrolysis are all expected to play a role in the environmental fate of NAB.

While the degradation of other nitrosamines provides a valuable framework, there is a critical need for further research specifically focused on N-nitrosoanabasine. Future studies should aim to:

-

Identify and quantify the specific degradation products of NAB under various environmental conditions.

-

Determine the degradation kinetics (rate constants and half-lives) in different environmental matrices.

-

Isolate and identify microorganisms capable of degrading NAB and elucidate the specific enzymatic pathways involved.

-

Investigate the potential for the formation of toxic transformation products.

A more complete understanding of the environmental degradation of N-nitrosoanabasine will enable more accurate risk assessments and the development of effective strategies for the remediation of contaminated sites.

References

- Andrzejewski, P., Kasprzyk-Hordern, B., & Nawrocki, J. (2008). N-nitrosodimethylamine (NDMA) formation during ozonation of dimethylamine-containing waters.

- Andra, S. S., & Makris, K. C. (2011). Tobacco-specific nitrosamines in water: An unexplored environmental health risk. Environmental Science & Technology, 45(19), 8072–8073.

- Hecht, S. S. (2003). Tobacco carcinogens, their biomarkers and tobacco-induced cancer.

- Hecht, S. S. (2012). Biochemistry, biology, and carcinogenicity of tobacco specific N-nitrosamines. Chemical Research in Toxicology, 25(1), 4–26.

- Knuutila, H., et al. (2013). Destruction of nitrosoamines with UV-light. Energy Procedia, 37, 229-236.

- Zeng T., Liu Y., Jiang Y., Zhang L., Zhang Y., Zhao L., Jiang X., Zhang Q. (2023). Advanced Materials Design for Adsorption of Toxic Substances in Cigarette Smoke. Advanced Science.

- Sigma-Aldrich. N-Nitrosoanabasine analytical standard.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 89.

- ResearchGate. (n.d.).

- Lee, C., Choi, W., & Yoon, J. (2005). UV photolytic mechanism of N-nitrosodimethylamine in water: roles of dissolved oxygen and solution pH. Environmental Science & Technology, 39(24), 9702–9709.

- Bradley, P. M., et al. (2005). Biodegradation of Nnitrosodimethylamine in Soil from a Water Reclamation Facility.

- Xu, B., et al. (2009). Factors influencing the photodegradation of N-nitrosodimethylamine in drinking water. Frontiers of Environmental Science & Engineering in China, 3(1), 91-97.

- Fournier, D., et al. (2006). Biotransformation of N-Nitrosodimethylamine by Pseudomonas mendocina KR1. Applied and Environmental Microbiology, 72(10), 6573-6578.

- ResearchGate. (n.d.). Biotransformation of N-Nitrosodimethylamine by Pseudomonas mendocina KR1.

- Sigma-Aldrich. N-Nitrosoanabasine analytical standard 37620-20-5.

- Sigma-Aldrich. N-Nitrosoanabasine analytical standard 37620-20-5.

- Li, H., et al. (2023). Reductive Degradation of N-Nitrosodimethylamine via UV/Sulfite Advanced Reduction Process: Efficiency, Influencing Factors and Mechanism. Molecules, 28(20), 7171.

- Ontario Ministry of the Environment. (n.d.). Protocol for Analytical Methods Used in the Assessment of Properties under Part XV.

- Kaplan, D. L., & Kaplan, A. M. (1985). Biodegradation of N-Nitrosodimethylamine in Aqueous and Soil Systems. Applied and Environmental Microbiology, 50(4), 1077–1086.

- Małysiak, M., & Kiljanek, T. (2022). Analysis of Residues in Environmental Samples. Molecules, 27(13), 4253.

- Wang, X., et al. (2022). Degradation of Nitrogen, Phosphorus, and Organic Matter in Urban River Sediments by Adding Microorganisms.

- Kumar, S., et al. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review.

- Al-Hawash, A. B. (2014).

- Barbosa, F. S., et al. (2020). pH effect on stability and kinetics degradation of nitazoxanide in solution. Drug Analytical Research, 4(1), 12-17.

- Achermann, S., et al. (2022). Wastewater microorganisms impact the micropollutant biotransformation potential of natural stream biofilms. The ISME Journal, 16(8), 1941-1951.

- Bielka, P., et al. (2023). Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO2 Using Simulated Sunlight in Real Water Matrices.

- Das, S., et al. (2016). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Bioresource Technology, 218, 1243-1249.

- Barbosa, F. S., et al. (2020). pH effect on stability and kinetics degradation of nitazoxanide in solution. Drug Analytical Research.

- CORE. (n.d.).

- Dąbrowski, M., et al. (2022). Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. Molecules, 27(24), 8820.

- Liu, D., Thomson, K., & Anderson, A. C. (1984). Identification of Nitroso Compounds from Biotransformation of 2,4-Dinitrotoluene. Applied and Environmental Microbiology, 47(6), 1295–1298.

- Sigma-Aldrich. N-Nitrosoanabasine analytical standard 37620-20-5.

- Grahek, R., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, 27(8), 1475-1485.

- ResearchGate. (n.d.). Degradation rate and degradation kinetics of activated and non-activated aqueous N-Methyldiethanolamine (MDEA) absorption solutions.

- Rachtanapun, C., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1326.

Sources

- 1. Tobacco-specific N-nitrosamine exposures and cancer risk in the Shanghai Cohort Study: remarkable coherence with rat tumor sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Removal of Tobacco Specific Carcinogenic Nitrosamines in Mainstream Cigarette Smoke and Aqueous SolutionA Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thirdhand Exposures to Tobacco-Specific Nitrosamines through Inhalation, Dust Ingestion, Dermal Uptake, and Epidermal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pacewater.com [pacewater.com]

- 8. Factors influencing the photodegradation of N-nitrosodimethylamine in drinking water - Harbin Institute of Technology [scholar.hit.edu.cn:443]

- 9. researchgate.net [researchgate.net]

- 10. Biodegradation of N-Nitrosodimethylamine in Aqueous and Soil Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Biotransformation of N-Nitrosodimethylamine by Pseudomonas mendocina KR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]

- 16. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pH effect on stability and kinetics degradation of nitazoxanide in solution | Drug Analytical Research [seer.ufrgs.br]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (R)- and (S)-N-Nitrosoanabasine: A Technical Guide for Advanced Research

This guide provides a comprehensive, in-depth technical overview for the enantioselective synthesis of the individual (R) and (S) enantiomers of N-nitrosoanabasine. As a significant mutagenic metabolite of the tobacco alkaloid anabasine, access to enantiomerically pure forms of N-nitrosoanabasine is critical for toxicological studies, drug development, and research into nicotinic acetylcholine receptor (nAChR) interactions. This document moves beyond a simple recitation of steps to explain the causality behind the chosen synthetic strategy, ensuring a reproducible and logically sound methodology for researchers, scientists, and drug development professionals.

The core strategy presented herein involves a two-phase approach: first, the robust enantioselective synthesis of the anabasine precursor in its (R) and (S) forms, followed by a stereoretentive N-nitrosation to yield the target compounds. This method has been selected for its high fidelity, excellent enantiomeric excess, and procedural clarity.

Phase 1: Enantioselective Synthesis of (R)- and (S)-Anabasine via Chiral Auxiliary

The foundational challenge lies in establishing the single stereocenter of the anabasine molecule. A highly effective and well-documented method utilizes a chiral auxiliary, specifically the pinane derivative (+)- or (-)-2-hydroxy-3-pinanone, to direct the stereoselective alkylation of a Schiff base intermediate.[1][2][3] This approach provides excellent control over the stereochemical outcome and results in high enantiomeric purity.[1][2][3]

Rationale and Mechanistic Insight

The key to this synthesis is the formation of a chiral ketimine from the condensation of 3-(aminomethyl)pyridine with an enantiopure 2-hydroxy-3-pinanone. The rigid bicyclic structure of the pinanone auxiliary effectively shields one face of the resulting Schiff base. Subsequent deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The electrophilic attack by the alkylating agent, 1-bromo-4-chlorobutane, is then directed to the less sterically hindered face, establishing the desired stereochemistry at the carbon atom that will become the chiral center of anabasine. The final steps involve N-deprotection and a base-catalyzed intramolecular cyclization to form the piperidine ring.

Experimental Workflow Diagram

Caption: Workflow for the enantioselective synthesis of anabasine.

Detailed Experimental Protocol: Synthesis of (S)-(-)-Anabasine

This protocol is adapted from the procedure described by Jacob, P. et al. and is presented for the synthesis of the (S)-enantiomer using (1S,2S,5S)-(-)-2-hydroxy-3-pinanone. The (R)-enantiomer can be synthesized by substituting (1R,2R,5R)-(+)-2-hydroxy-3-pinanone.[1][2][3]

Materials:

-

3-(Aminomethyl)pyridine

-

(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone

-

1-Bromo-4-chlorobutane

-

Lithium diisopropylamide (LDA), 2.0 M solution in heptane/THF/ethylbenzene

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Potassium carbonate (K2CO3)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Formation of the Chiral Schiff Base:

-

In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 3-(aminomethyl)pyridine (1.0 eq) and (1S,2S,5S)-(-)-2-hydroxy-3-pinanone (1.0 eq) in anhydrous toluene.

-

Reflux the mixture for 12-18 hours, collecting the water generated in the Dean-Stark trap.

-

Once the reaction is complete (monitored by TLC), cool the solution and remove the toluene under reduced pressure to yield the crude chiral ketimine, which is used in the next step without further purification.

-

-

Diastereoselective Alkylation:

-

Dissolve the crude ketimine in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (argon or nitrogen).

-

Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting deep red solution for 1 hour.

-

Add a solution of 1-bromo-4-chlorobutane (1.2 eq) in anhydrous THF dropwise to the enolate solution.

-

Allow the reaction mixture to stir at -78 °C for 4-6 hours.

-

Quench the reaction by adding saturated aqueous NaHCO3.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

-

-

Hydrolysis and Cyclization:

-

Dissolve the crude alkylated intermediate in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (3.0 eq) and stir the mixture at room temperature for 24 hours to hydrolyze the ketimine.

-

Add potassium carbonate (K2CO3) to the mixture to make it basic (pH > 11) and reflux for 4 hours to induce intramolecular cyclization.

-

Cool the reaction mixture, and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, typically with a gradient of dichloromethane/methanol/ammonium hydroxide) to afford pure (S)-(-)-anabasine.

-

Quantitative Data Summary

| Enantiomer | Chiral Auxiliary | Overall Yield | Enantiomeric Excess (e.e.) |

| (S)-(-)-Anabasine | (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone | Good | Excellent |

| (R)-(+)-Anabasine | (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone | Good | Excellent |

| Note: "Good" and "Excellent" are qualitative summaries from the literature, typically implying yields >50% and e.e. >95%.[1][2][3] |

Phase 2: N-Nitrosation of Enantiopure (R)- and (S)-Anabasine

The conversion of enantiopure anabasine to its N-nitroso derivative is a straightforward chemical transformation. The N-nitrosation of secondary amines is a well-established reaction that proceeds under mild acidic conditions.[4][5] Crucially, the reaction mechanism does not involve the chiral carbon center of the piperidine ring. The reaction occurs at the nitrogen atom, and therefore, the stereochemical integrity of the starting material is preserved.

Mechanism: Stereoretentive N-Nitrosation

The reaction is typically initiated by treating the secondary amine with sodium nitrite in an acidic aqueous solution.[5] The acid protonates the nitrite ion to form nitrous acid (HNO2), which then, upon further protonation and loss of water, generates the highly electrophilic nitrosonium ion (NO+).[5] The nucleophilic nitrogen of the anabasine piperidine ring then attacks the nitrosonium ion. A final deprotonation step yields the stable N-nitrosamine. As this entire process occurs at the nitrogen center, no racemization or inversion at the adjacent chiral carbon occurs.

Nitrosation Reaction Pathway

Caption: Stereoretentive N-nitrosation of (S)-anabasine.

Detailed Experimental Protocol: Synthesis of (S)-(-)-N-Nitrosoanabasine

This protocol is based on general procedures for the nitrosation of secondary amines and specific conditions reported for related tobacco alkaloids.[6][7]

Materials:

-

(S)-(-)-Anabasine (or (R)-(+)-Anabasine)

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl), 1 M

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Distilled water

Procedure:

-

Reaction Setup:

-

Dissolve (S)-(-)-anabasine (1.0 eq) in distilled water in a round-bottom flask.

-

Cool the solution to 0 °C in an ice-water bath.

-

-

Nitrosation:

-

While stirring vigorously, slowly add 1 M HCl to adjust the pH of the solution to approximately 3-4.

-

Prepare a solution of sodium nitrite (1.5 eq) in a minimal amount of distilled water.

-

Add the sodium nitrite solution dropwise to the cooled, stirring anabasine solution over 30 minutes, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 6 hours.[7] The solution may develop a yellowish color.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 until the solution is neutral or slightly basic (pH 7-8), ensuring any excess acid is neutralized.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous phase).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure at low temperature to avoid any degradation.

-

-

Purification:

-

The resulting crude N-nitrosoanabasine is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel. The final product is typically a yellow oil.

-

Characterization and Quality Control

To ensure the successful synthesis and high purity of the target compound, a full analytical characterization is essential.

-

Structural Verification: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure, including the presence of the N-nitroso group. Mass spectrometry (MS) will confirm the correct molecular weight.

-

Enantiomeric Purity: The enantiomeric excess (e.e.) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.

-

Optical Rotation: Measurement of the specific rotation using a polarimeter will confirm the chiral nature of the synthesized compound and allow for comparison with literature values if available.

Conclusion

The methodology detailed in this guide provides a reliable and scientifically robust pathway for the enantioselective synthesis of (R)- and (S)-N-nitrosoanabasine. By employing a chiral auxiliary-based approach for the synthesis of the anabasine core, high enantiopurity is achieved. The subsequent N-nitrosation is a high-yielding and stereoretentive transformation, ensuring the chiral integrity of the molecule is maintained. This guide equips researchers with the necessary protocols and mechanistic understanding to produce these valuable compounds for advanced toxicological and pharmacological research.

References

-

Jacob, P., 3rd, Callery, P. S., Shulgin, A. T., & Castagnoli, N., Jr. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. AAPS Journal, 7(3), E703–E709. [Link]

-

Jacob, P., 3rd, Callery, P. S., Shulgin, A. T., & Castagnoli, N., Jr. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. PubMed. [Link]

-

Mirvish, S. S., Issenberg, P., & Sornson, H. C. (1977). Kinetics of nornicotine and anabasine nitrosation in relation to N'-nitrosonornicotine occurrence in tobacco and to tobacco-induced cancer. Journal of the National Cancer Institute, 59(4), 1211–1213. [Link]

-

Mirvish, S. S., Issenberg, P., & Sornson, H. C. (1977). Kinetics of Nornicotine and Anabasine Nitrosation in Relation to N'-Nitrosonornicotine Occurrence in Tobacco and to Tobacco-Induced Cancer. JNCI: Journal of the National Cancer Institute, 59(4), 1211–1213. [Link]

-

JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2. Journal of Visualized Experiments. [Link]

-

Li, F. (2012). Synthesis of N-Nitrosoanatabine compounds. ResearchGate. [Link]

-

Jacob, P., 3rd, et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. PMC. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 3. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of nornicotine and anabasine nitrosation in relation to N'-nitrosonornicotine occurrence in tobacco and to tobacco-induced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

The Genotoxic Potential of (R,S)-N'-Nitrosoanabasine: A Technical Guide to Its Metabolism and DNA Adduct Formation

For Distribution To: Researchers, scientists, and drug development professionals

Executive Summary

(R,S)-N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (TSNA) found in tobacco products and smoke. While structurally similar to the potent carcinogen N'-nitrosonornicotine (NNN), NAB exhibits significantly lower carcinogenic activity. This in-depth technical guide provides a comprehensive analysis of the metabolic pathways of (R,S)-NAB, with a focus on the formation of reactive metabolites and their potential to form DNA adducts. We will explore the key enzymatic players, the resulting metabolic profile, and the implications for the genotoxicity of this compound. This guide synthesizes current scientific understanding to provide a mechanistic basis for the observed differences in carcinogenicity between NAB and its structural analog NNN, and to outline the analytical methodologies pertinent to its study.

Introduction: The Dichotomy of N'-Nitrosoanabasine and N'-Nitrosonornicotine

The tobacco-specific nitrosamines (TSNAs) are a group of carcinogens considered to be major etiological agents in tobacco-related cancers.[1] Among these, N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) are recognized as the most potent carcinogens.[2] (R,S)-N'-Nitrosoanabasine (NAB), a structural analog of NNN, is also present in tobacco products, but its carcinogenic potential is considerably lower.[3] This disparity in biological activity, despite their structural similarity, presents a compelling case study in the principles of metabolic activation and detoxification. Understanding the metabolic fate of NAB is therefore crucial for a comprehensive risk assessment of tobacco products and for the development of potential harm reduction strategies.

This guide will dissect the metabolic pathways of (R,S)-NAB, focusing on the enzymatic processes that govern its bioactivation and detoxification. We will draw comparisons with the well-characterized metabolism of NNN to illuminate the molecular determinants of their differing carcinogenicities. The central hypothesis is that the lower carcinogenicity of NAB is primarily due to a metabolic preference for detoxification pathways over those that generate DNA-reactive electrophiles.

Metabolic Landscape of (R,S)-N'-Nitrosoanabasine

The genotoxicity of N-nitroso compounds is not an intrinsic property of the parent molecule but is rather a consequence of their metabolic activation.[4] This bioactivation is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2][5] The key initial step in the activation of many nitrosamines is α-hydroxylation, which leads to the formation of unstable intermediates that can ultimately generate DNA-alkylating species.[6]

The Pivotal Role of Cytochrome P450 Enzymes

In vitro studies have implicated several human CYP enzymes in the metabolism of TSNAs. For NNN, CYP2A6 and CYP2A13 are known to be important for its metabolic activation.[3] While specific studies on the full spectrum of CYPs involved in NAB metabolism are less extensive, it is established that NAB interacts with these enzymes. Notably, NAB has been shown to act as a competitive inhibitor of NNN metabolism by CYP2A13, indicating that it is also a substrate for this enzyme family.[2] Recent research has also suggested the involvement of CYP1B1 and CYP2E1 in the metabolic activation of NAB, leading to its weak mutagenicity.[3]

A Tale of Two Pathways: Comparative Metabolism of NAB and NNN

The critical difference in the biological effects of NAB and NNN lies in the regioselectivity of their metabolism. Both molecules can undergo α-hydroxylation at two positions: the 2'-position and the 5'-(for NNN) or 6'-(for NAB) position of the pyrrolidine or piperidine ring, respectively. Additionally, pyridine N-oxidation serves as a major detoxification pathway.

A seminal study comparing the metabolism of NAB and NNN in rats revealed a stark contrast in their metabolic profiles.[7] For NNN, 2'-hydroxylation is a major pathway, leading to the formation of a reactive 4-(3-pyridyl)-4-oxobutanediazohydroxide intermediate that can pyridyloxobutylate DNA. In stark contrast, the metabolism of NAB is dominated by pyridine N-oxidation and 6'-hydroxylation, both of which are considered detoxification pathways.[7] The 2'-hydroxylation of NAB, the pathway analogous to the primary activation route of NNN, was found to be a minor metabolic route.[7]

This metabolic divergence is visually represented in the following diagram:

Caption: Hypothesized pathway for NAB-induced DNA adduct formation.

Methodologies for the Study of NAB Metabolism and DNA Adducts

The investigation of the metabolism and DNA adduction of compounds like NAB requires sensitive and specific analytical techniques. The following section outlines the key experimental protocols.

In Vitro Metabolism Studies with Liver Microsomes

In vitro metabolism studies using liver microsomes are a cornerstone for elucidating the metabolic pathways of xenobiotics. [8][9][10][11] Protocol: In Vitro Metabolism of (R,S)-NAB with Human Liver Microsomes

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL protein), (R,S)-NAB (at a relevant concentration, e.g., 1-10 µM), and phosphate buffer (pH 7.4) to a final volume of 490 µL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analysis of NAB Metabolites and DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of TSNAs, their metabolites, and their DNA adducts. [4][12][13] Protocol: LC-MS/MS Analysis of NAB and its Metabolites

-

Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution program. A typical mobile phase system would consist of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM): For quantification, use MRM by selecting specific precursor-to-product ion transitions for NAB and its expected metabolites (e.g., hydroxy-NAB, NAB-N-oxide). The use of stable isotope-labeled internal standards is crucial for accurate quantification.

The following table summarizes key parameters for the LC-MS/MS analysis of NAB and related compounds.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N'-Nitrosoanabasine (NAB) | 192.1 | 162.1 |

| N'-Nitrosoanatabine (NAT) | 190.1 | 160.1 |

| N'-Nitrosonornicotine (NNN) | 178.1 | 148.1 |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | 208.1 | 122.1 |

| Data sourced from a representative analytical method. | ||

| [4] |

Conclusion and Future Directions

The available evidence strongly suggests that the lower carcinogenicity of (R,S)-N'-nitrosoanabasine compared to its structural analog NNN is primarily due to its distinct metabolic profile. The preferential metabolism of NAB through detoxification pathways, namely pyridine N-oxidation and 6'-hydroxylation, significantly limits the extent of metabolic activation via 2'-hydroxylation, the pathway responsible for generating DNA-reactive pyridyloxobutylating agents.

However, significant knowledge gaps remain. Future research should be directed towards:

-

Definitive identification and quantification of NAB-derived DNA adducts: Sensitive analytical methods should be employed to investigate whether POB-DNA adducts are formed from NAB in vivo and in vitro, and at what levels.

-

Elucidation of the stereoselective metabolism of (R)- and (S)-NAB: Understanding the metabolic fate of the individual enantiomers is crucial for a complete risk assessment.

-

Comprehensive profiling of the cytochrome P450 enzymes involved in NAB metabolism: Identifying the specific CYPs responsible for both activation and detoxification will provide a more detailed mechanistic understanding.

By addressing these research questions, we can further refine our understanding of the structure-activity relationships that govern the carcinogenicity of tobacco-specific nitrosamines and inform future strategies for tobacco harm reduction.

References

-

Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 127-142. [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International journal of molecular sciences, 23(9), 5109. [Link]

-

Wang, Y., et al. (2017). Quantification of DNA Lesions Induced by 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Mammalian Cells. Chemical Research in Toxicology, 30(11), 2046-2054. [Link]

-

Office of Environmental Health Hazard Assessment. (2009). N-Nitrosoanabasine. OEHHA. [Link]

-

Human Metabolome Database. (n.d.). N'-nitrosoanabasine (HMDB0041939). HMDB. [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5109. [Link]

-

Hecht, S. S., & Young, R. (1982). Regiospecificity in the metabolism of the homologous cyclic nitros- amines, N' -nitrosonornicotine and N' -nitrosoanabasine. Carcinogenesis, 3(10), 1195-1199. [Link]

-

Jain, R. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 219, 114944. [Link]

-

Thomson Instrument Company. (n.d.). Analysis of Nitrosamines in Tobacco. [Link]

-

Chen, Y., et al. (2024). Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes. Toxicology Letters, 394, 36-45. [Link]

-

Lao, Y., et al. (2024). Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism. Chemical Research in Toxicology. [Link]

-

Hecht, S. S., et al. (2021). Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat. Journal of the American Society for Mass Spectrometry, 32(1), 134-145. [Link]

-

Wiessler, M. (1986). DNA adducts by N-nitroso compounds. Journal of Cancer Research and Clinical Oncology, 112(2), 91-97. [Link]

-

Hecht, S. S., et al. (2020). Identification of an N'-Nitrosonornicotine-specific Deoxyadenosine Adduct in Rat Liver and Lung DNA. Chemical Research in Toxicology, 33(11), 2849-2858. [Link]

-

Paine, A. J., & Andreakos, E. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference, 24. [Link]

-

Deutsche Forschungsgemeinschaft. (2020). Tabakspezifische Nitrosamine – Bestimmung von N‐Nitrosoanabasin, N‐Nitrosoanatabin, N‐Nitrosonornikotin und 4‐(Methylnitrosamino)‐1‐(3‐pyridyl)‐1‐butanol in Urin mittels LC‐MS/MS. Biomonitoring-Methode. The MAK-Collection for Occupational Health and Safety. [Link]

-

PubChem. (n.d.). 3-(1-Nitroso-2-piperidinyl)pyridine. National Center for Biotechnology Information. [Link]

-

Suzuki, E., et al. (1985). In Vitro Metabolism of N-nitrodialkylamines. Gann, 76(3), 167-173. [Link]

-

Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]

-

Stresser, D. M. (2004). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.8. [Link]

-

Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Flinders University. [Link]

-

PubChem. (n.d.). N-Nitrosoanabasine. National Center for Biotechnology Information. [Link]

-

BioDuro. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. [Link]

-

Lu, H. (2007). Stereoselectivity in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 149-158. [Link]

-

Li, X., et al. (2018). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis, 8(4), 219-226. [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for N'-nitrosoanabasine (HMDB0041939) [hmdb.ca]

- 2. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. htslabs.com [htslabs.com]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 12. Quantification of DNA Lesions Induced by 4‑(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

genotoxicity of (R,s)-n-nitrosoanabasine in in-vitro assays

An In-Depth Technical Guide to the In-Vitro Genotoxicity of (R,S)-N-Nitrosoanabasine

Introduction

(R,S)-N-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (TSNA) found in tobacco products, represents a significant compound of interest for toxicological evaluation.[1][2] Like many N-nitrosamines, its chemical structure raises concerns about its potential as a mutagen and carcinogen.[3][4][5] A critical feature of NAB, and the central theme of this guide, is its nature as a pro-mutagen; its genotoxic activity is not intrinsic but is contingent upon metabolic activation into reactive intermediates.[6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in-vitro assays used to characterize the genotoxicity of NAB. We will move beyond simple procedural lists to explore the causality behind experimental design, the importance of self-validating protocols, and the interpretation of findings within a regulatory context. The narrative emphasizes a standard battery of tests designed to detect various endpoints of genetic damage, from gene mutations to chromosomal aberrations, all underpinned by the requirement for an appropriate metabolic activation system.[7][8][9]

Part 1: The Cornerstone of NAB Genotoxicity: Metabolic Activation

The genotoxicity of most N-nitrosamines is not a direct action but the result of a bioactivation process.[10] Understanding this metabolic pathway is not merely academic; it is the absolute prerequisite for designing and interpreting any in-vitro genotoxicity study of NAB.

Mechanism of Bioactivation

The primary mechanism involves the enzymatic oxidation of the carbon atom adjacent to the nitroso group (α-hydroxylation), a reaction predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[3][4] This hydroxylation event produces an unstable α-hydroxy nitrosamine, which spontaneously decomposes to form a highly reactive alkyldiazonium ion. This electrophilic intermediate is the ultimate DNA-damaging species, capable of forming covalent adducts with DNA bases, which, if not repaired, can lead to mispairing during replication and result in fixed mutations.

For (R,S)-N-nitrosoanabasine, molecular docking and metabolism studies have indicated that its bioactivation is mediated by specific human CYP enzymes, including CYP1B1, CYP2A6, CYP2A13, and CYP2E1 .[6] This is a crucial insight, as it differs slightly from structurally similar nitrosamines like N-nitrosonornicotine (NNN), highlighting the subtle metabolic specificities that can influence carcinogenic potency.[6]

Implications for In-Vitro Assay Design

Most cell lines used in genotoxicity testing have limited or no endogenous CYP activity. Therefore, to mimic the metabolic conditions of the liver where these compounds are primarily activated, an exogenous metabolic activation system must be supplied. This is typically provided as a post-mitochondrial supernatant (S9) fraction derived from the livers of rodents (commonly rats or hamsters) pre-treated with CYP inducers (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

Causality Behind Experimental Choice: For N-nitrosamines, research has shown that hamster liver S9 is often more effective than rat liver S9 at bioactivating these compounds into mutagens.[10] This makes the choice of S9 source a critical variable that can dramatically affect the sensitivity of an assay.

Caption: Metabolic activation pathway of (R,S)-N-Nitrosoanabasine (NAB).

Part 2: Assessment of Gene Mutation

Gene mutation is a key endpoint in genotoxicity testing, identifying substances that can cause changes in the DNA sequence of a gene.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a cornerstone of genotoxicity screening, used to detect chemicals that induce gene mutations, specifically base-pair substitutions or frameshifts.[8][11][12]

Principle of the Assay: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (e.g., histidine).[13] These bacteria are exposed to the test compound and plated on a minimal medium lacking that amino acid. Only bacteria that undergo a second mutation, which reverses the original mutation (a reversion), will regain the ability to produce the amino acid and grow into visible colonies. A significant increase in the number of these revertant colonies compared to a negative control indicates that the test substance is mutagenic.[13]

Expert Insights for N-Nitrosamine Testing:

-

Method Selection: The pre-incubation method, where the test compound, bacteria, and S9 mix are incubated together before plating, is generally more sensitive for detecting N-nitrosamines than the standard plate incorporation method.[12][14]

-

Strain Selection: Strains sensitive to base-pair substitutions, such as S. typhimurium TA100 and TA1535, are essential, as the alkylation mechanism of NAB is expected to cause this type of mutation.[12]

-

S9 Optimization: As noted, hamster liver S9 at a concentration of 10% or 30% in the S9 mix is recommended for maximizing the detection of N-nitrosamine mutagenicity.[10][15]

-

Preparation: Prepare cultures of S. typhimurium strains TA100 and TA1535 and E. coli strain WP2uvrA(pKM101). Prepare test article solutions of NAB in a suitable solvent (e.g., DMSO or water). Prepare hamster liver S9 mix containing necessary co-factors (e.g., NADP, G6P).

-

Toxicity Range-Finding: Conduct a preliminary assay to determine the concentration range of NAB that is not overly toxic to the bacterial strains.

-

Pre-incubation: In a sterile tube, combine 100 µL of bacterial culture, 50 µL of NAB solution (at various concentrations), and 500 µL of S9 mix (for activated conditions) or phosphate buffer (for non-activated conditions).

-

Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking.[12]

-

Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the incubation tube, mix gently, and pour onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates inverted at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive response is typically defined as a dose-dependent increase in revertant colonies, with a count that is at least double that of the solvent control.

Mammalian Cell Gene Mutation Assays

While the Ames test is an excellent screen, assays in mammalian cells are required to confirm mutagenic potential in a eukaryotic system. Recent studies have employed the PIG-A gene mutation assay to evaluate NAB.[6]

Principle of the Assay: The PIG-A gene is located on the X-chromosome and is involved in the synthesis of glycosylphosphatidylinositol (GPI) anchors, which tether certain proteins to the cell surface. A mutation in PIG-A results in the loss of these GPI-anchored proteins from the cell surface, which can be detected using flow cytometry with fluorescently-labeled antibodies against a specific GPI-anchored protein (e.g., CD59).

NAB-Specific Findings & Insights: Studies have shown that NAB induces gene mutations in the metabolically competent human hepatoma cell line C3A but is negative in the parent HepG2 line.[6] This is a powerful demonstration of the principle of metabolic competence. C3A cells retain a higher degree of liver-specific functions, including CYP enzyme activity, compared to many other cell lines, allowing them to activate NAB endogenously. This result underscores the causality: without the right metabolic enzymes, the pro-mutagen remains inert, and the assay will produce a false negative.

Caption: General workflow for the in-vitro PIG-A gene mutation assay.